1-(1,3-Benzodioxol-5-yldiazenyl)naphthalen-2-ol
Description
1-(1,3-Benzodioxol-5-yldiazenyl)naphthalen-2-ol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) connecting two aromatic rings. This particular compound features a benzodioxole moiety and a naphthalen-2-ol moiety, making it a unique and interesting molecule for various scientific applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yldiazenyl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-14-7-5-11-3-1-2-4-13(11)17(14)19-18-12-6-8-15-16(9-12)22-10-21-15/h1-9,20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNXRXNQWRNODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yldiazenyl)naphthalen-2-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine to form a diazonium salt. This diazonium salt is then coupled with naphthalen-2-ol to form the azo compound.
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Diazotization Reaction:
- Aromatic amine (e.g., 1,3-benzodioxole-5-amine) is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
- Reaction: [ \text{ArNH2} + \text{NaNO2} + \text{HCl} \rightarrow \text{ArN2}^+ \text{Cl}^- + \text{H2O} ]
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Azo Coupling Reaction:
- The diazonium salt is then slowly added to a solution of naphthalen-2-ol in an alkaline medium (e.g., NaOH) to form the azo compound.
- Reaction: [ \text{ArN2}^+ \text{Cl}^- + \text{C10H7OH} \rightarrow \text{ArN=N-C10H6OH} + \text{HCl} ]
Industrial Production Methods: Industrial production of azo compounds like this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yldiazenyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the azo group (–N=N–) can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yldiazenyl)naphthalen-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a dye or pigment in various chemical processes and products.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications, including anticancer properties.
Industry: Utilized in the manufacture of colored materials, such as textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yldiazenyl)naphthalen-2-ol involves its interaction with molecular targets and pathways within biological systems. The azo group (–N=N–) can undergo reduction to form aromatic amines, which may interact with cellular components and exert biological effects. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
- 1,2-Naphthalenedione 1-(1,3-benzodioxol-5-ylhydrazone)
- 1-[(5-Benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol
Comparison: 1-(1,3-Benzodioxol-5-yldiazenyl)naphthalen-2-ol is unique due to its specific combination of benzodioxole and naphthalen-2-ol moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its uniqueness in scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
